Cas no 1420790-02-8 (6-Fluoro-4,7-dimethyl-8-nitroquinoline)

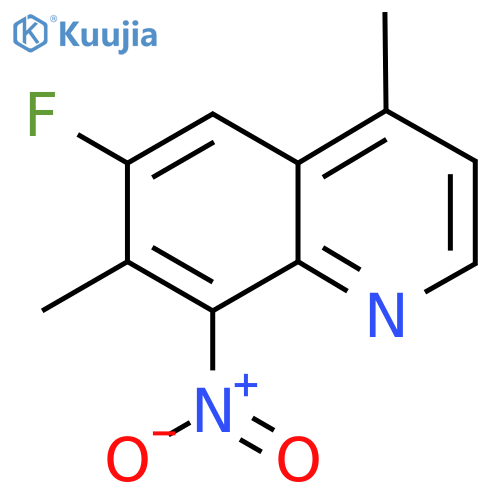

1420790-02-8 structure

商品名:6-Fluoro-4,7-dimethyl-8-nitroquinoline

6-Fluoro-4,7-dimethyl-8-nitroquinoline 化学的及び物理的性質

名前と識別子

-

- 1420790-02-8

- SB70147

- 6-Fluoro-4,7-dimethyl-8-nitro-quinoline

- 6-Fluoro-4,7-dimethyl-8-nitroquinoline

- Quinoline, 6-fluoro-4,7-dimethyl-8-nitro-

-

- インチ: 1S/C11H9FN2O2/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14(15)16/h3-5H,1-2H3

- InChIKey: RKINLRHRHZCXKR-UHFFFAOYSA-N

- ほほえんだ: FC1=CC2=C(C)C=CN=C2C(=C1C)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 220.06480570g/mol

- どういたいしつりょう: 220.06480570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.331±0.06 g/cm3(Predicted)

- ふってん: 351.9±37.0 °C(Predicted)

- 酸性度係数(pKa): 1.74±0.47(Predicted)

6-Fluoro-4,7-dimethyl-8-nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM245425-10g |

6-Fluoro-4,7-dimethyl-8-nitroquinoline |

1420790-02-8 | 97% | 10g |

$2267 | 2021-08-04 | |

| Chemenu | CM245425-1g |

6-Fluoro-4,7-dimethyl-8-nitroquinoline |

1420790-02-8 | 97% | 1g |

$733 | 2022-06-13 | |

| Chemenu | CM245425-1g |

6-Fluoro-4,7-dimethyl-8-nitroquinoline |

1420790-02-8 | 97% | 1g |

$692 | 2021-08-04 | |

| Chemenu | CM245425-5g |

6-Fluoro-4,7-dimethyl-8-nitroquinoline |

1420790-02-8 | 97% | 5g |

$1487 | 2021-08-04 |

6-Fluoro-4,7-dimethyl-8-nitroquinoline 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

1420790-02-8 (6-Fluoro-4,7-dimethyl-8-nitroquinoline) 関連製品

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量